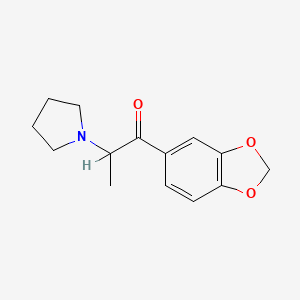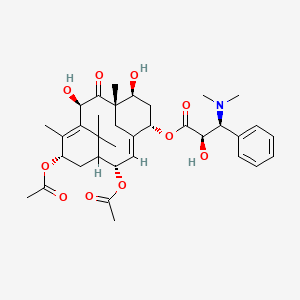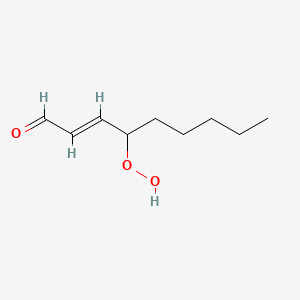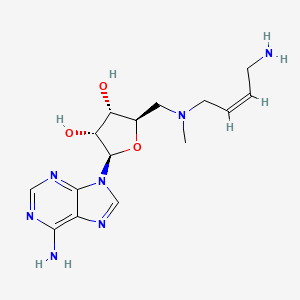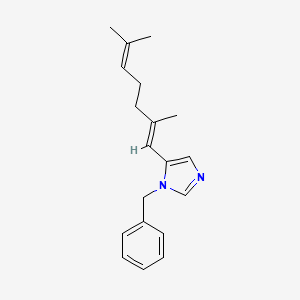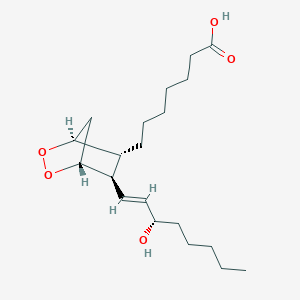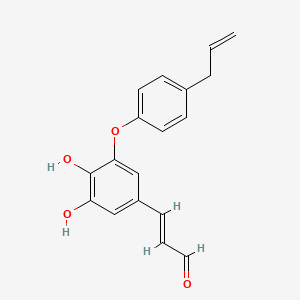
Obovatal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obovatal is a natural product found in Magnolia obovata with data available.
Applications De Recherche Scientifique
Anticancer Effects
Obovatal, a compound isolated from Magnolia obovata, has shown significant potential in cancer treatment. It inhibits the enzyme MMP-2, which plays a key role in the metastatic process of tumors. Specifically, in human fibrosarcoma cells (HT1080), this compound effectively blocked cell migration and invasion by inhibiting MMP-2 enzyme activity and expression, indicating its potential as an anti-tumor agent (Lee et al., 2007).
Pharmacological Properties
This compound, along with obovatol, are neolignans from Magnolia obovata, exhibiting various pharmacological properties. While obovatol displays anti-cancer, anti-inflammatory, anti-platelet, and neuroprotective activities, this compound specifically shows anticancer properties involving apoptosis and inhibition of cancer cell growth, migration, and invasion. The presence of a -CHO group in this compound, absent in obovatol, may explain their differing pharmacological properties (Chiang et al., 2021).
Antibacterial Activity
The discovery of this compound and obovatol as biphenyl ether lignans from Magnolia obovata also revealed their antibacterial properties. Obovatol, specifically, showed antibacterial activity against Streptococcus mutans, a cariogenic bacterium, though its activity was less potent than other compounds like magnolol and honokiol (Ito et al., 1982).
Neuroinflammation Modulation
Obovatol from Magnolia obovata has been investigated for its effect on microglial activation, neuroinflammation, and neurodegeneration. It attenuates microglia-mediated neuroinflammation by modulating redox regulation, suggesting its potential application in treating neurodegenerative diseases (Ock et al., 2010).
Anxiolytic Effects
Research on obovatol isolated from Magnolia obovata has demonstrated its anxiolytic-like effects. These effects are thought to be mediated through the activation of GABA/benzodiazepine receptors complex, as evidenced by behavioral tests in mice (Seo et al., 2007).
Inhibition of Nitric Oxide Production
This compound and related compounds from the fruits of Magnolia obovata have shown significant inhibition of nitric oxide production in LPS-induced RAW 264.7 cells. This suggests their potential in treating inflammatory conditions (Seo et al., 2013).
Propriétés
Numéro CAS |
83864-77-1 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
(E)-3-[3,4-dihydroxy-5-(4-prop-2-enylphenoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C18H16O4/c1-2-4-13-6-8-15(9-7-13)22-17-12-14(5-3-10-19)11-16(20)18(17)21/h2-3,5-12,20-21H,1,4H2/b5-3+ |
Clé InChI |
KGHJODCHEIEYBP-HWKANZROSA-N |
SMILES isomérique |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)/C=C/C=O |
SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)C=CC=O |
SMILES canonique |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)C=CC=O |
Synonymes |
3,4-dihydroxy-5-(4-allylphenoxy)cinnamic aldehyde obovatal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


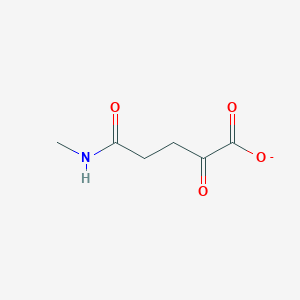
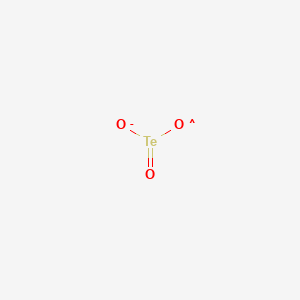
![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4-methyl-17-(3-methylbutanoyloxy)-16-[(2R)-2-methyloxiran-2-yl]-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-18-yl]methyl 3-methylbutanoate](/img/structure/B1234081.png)
![2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate](/img/structure/B1234082.png)
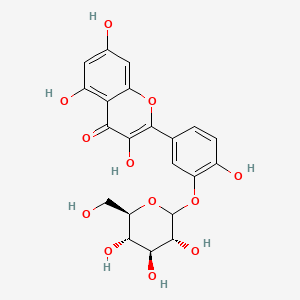
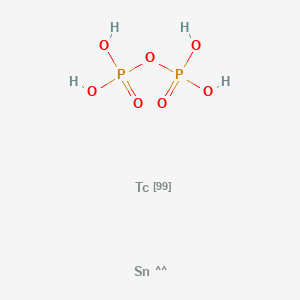
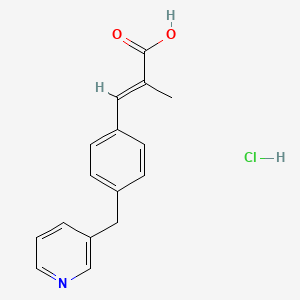
![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)
